2-{[(oxan-4-yl)methyl]sulfanyl}pyridine
Description
Properties
IUPAC Name |
2-(oxan-4-ylmethylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIWNIAKFUBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine typically involves the following steps:
Formation of the Oxan-4-ylmethyl Intermediate: This step involves the preparation of the oxan-4-ylmethyl group, which can be achieved through various organic synthesis techniques.
Attachment of the Sulfanyl Group: The oxan-4-ylmethyl intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Coupling with Pyridine: Finally, the sulfanylated intermediate is coupled with a pyridine ring under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The oxan-4-ylmethyl group distinguishes 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine from other pyridine-thioethers. Key comparisons include:
Table 1: Substituent-Driven Property Variations
Key Observations :
- The oxan-4-ylmethyl group likely enhances solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl groups in ) due to its ether oxygen .
- Thiol-containing analogs (e.g., 4-methylpyridine-2-thiol) exhibit higher reactivity due to the -SH group, whereas the thioether in the target compound offers greater stability .
Hydrogen Bonding and Crystallography
- Famotidine : Stabilized by intramolecular N—H⋯O bonds, critical for its crystalline structure and stability.
- Sulfonamide-Pyridine Derivatives : Rely on N—H⋯N hydrogen bonds for crystal packing, a feature less likely in the target compound due to its thioether’s reduced polarity.
- Structural refinement tools like SHELXL and docking software (AutoDock4 ) are instrumental in predicting binding modes and crystal lattice interactions.
Biological Activity
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other pharmacological effects. The compound's unique structural features contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfanyl group and an oxan-4-yl moiety. This structural configuration allows for diverse interactions with biological molecules, particularly through covalent bonding mechanisms.
1. Enzyme Inhibition
Research indicates that 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine exhibits significant enzyme inhibition properties. Notably, it has been studied for its effects on:
- Acetylcholinesterase (AChE) : A key enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Urease : Inhibition of urease is relevant for treating urinary tract infections and other conditions associated with urea metabolism.
The mechanism of action typically involves the formation of covalent bonds with nucleophilic residues in the active sites of these enzymes, leading to a reduction in their activity.
2. Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various bacterial strains. A study evaluating its antibacterial effects showed significant inhibition against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
3. Antifungal Activity
Preliminary evaluations indicate that 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine also possesses antifungal properties, particularly against strains like Candida albicans. This broad-spectrum activity enhances its therapeutic potential in treating infections caused by both bacteria and fungi.
Case Studies
Several studies have investigated the biological activity of compounds similar to or derived from 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine. For example:
- A study on pyridine derivatives highlighted their role as potent inhibitors of various kinases involved in cancer progression, suggesting that similar derivatives could be explored for anticancer activity.
| Compound | Activity Type | Target |
|---|---|---|
| 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine | Enzyme Inhibition | AChE, Urease |
| Pyridine Derivative X | Anticancer | Kinase Inhibition |
| Pyridine Derivative Y | Antimicrobial | Gram-positive and Gram-negative bacteria |
The primary mechanism by which 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine exerts its biological effects is through covalent modification of target enzymes. The sulfonyl group reacts with nucleophiles in the active sites of enzymes, leading to irreversible inhibition. This property is particularly valuable in drug design, as it can provide prolonged therapeutic effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
